GW311616

Leukemia Apoptosis Cell Proliferation

Chronic in vivo HNE studies require sustained target engagement, but frequent dosing disrupts experimental continuity. GW311616 delivers >90% neutrophil elastase inhibition for 4 days after a single 2 mg/kg oral dose, with dose-proportional responses from 0.22 mg/kg. • IC50: 22 nM; Ki: 0.31 nM vs recombinant HNE • >4,500-fold selectivity over trypsin, cathepsin G, plasmin • 3.7× higher apoptosis vs sivelestat in U937 cells (P<0.01) • Validated across COPD, pancreatitis, and cholestatic liver disease models

Molecular Formula C19H31N3O4S
Molecular Weight 397.5 g/mol
CAS No. 198062-54-3
Cat. No. B1662915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW311616
CAS198062-54-3
SynonymsGW 311616
GW311616
GW311616A
Molecular FormulaC19H31N3O4S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C
InChIInChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1
InChIKeyNDNKNUMSTIMSHQ-URZKGLGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW311616 (CAS 198062-54-3): A Potent, Selective, Orally Bioavailable Human Neutrophil Elastase (HNE) Inhibitor for Inflammation Research


GW311616 (GW311616A free base, CAS 198062-54-3) is a synthetic pyrrolidine-based trans-lactam compound developed as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE). The compound inhibits recombinant HNE with an IC50 of 22 nM and exhibits sub-nanomolar affinity with a Ki of 0.31 nM [1]. Discovered and advanced as a development candidate by GlaxoSmithKline, GW311616A is characterized by its ability to penetrate cells to inhibit intracellular neutrophil elastase and demonstrates prolonged pharmacodynamic activity in vivo . This evidence guide focuses on the compound's quantifiable performance relative to key in-class alternatives to inform precise scientific selection.

Why GW311616 Cannot Be Interchanged with Alternative HNE Inhibitors: The Selection Criteria


While numerous neutrophil elastase (HNE) inhibitors exist, including sivelestat, alvelestat, BAY-678, and brensocatib, they are not functionally interchangeable in research or therapeutic development. Substituting one HNE inhibitor for another without quantitative justification introduces substantial experimental risk due to significant divergences in cellular potency, selectivity profiles, oral bioavailability, and duration of action. For instance, despite sharing the same molecular target, GW311616A demonstrates approximately 1.4-fold greater potency in inhibiting U937 leukemia cell proliferation compared to sivelestat [1], while alvelestat (AZD9668) exhibits a distinct Ki (9.4 nM) that is approximately 30-fold higher (i.e., weaker binding affinity) than that of GW311616 . Furthermore, critical differentiators such as sustained multi-day pharmacodynamic activity following a single oral dose are not uniformly present across all HNE inhibitors. The quantitative evidence presented below establishes the specific conditions under which GW311616 offers measurable advantages over its closest analogs, enabling procurement decisions grounded in comparative data rather than class-level assumptions.

GW311616 Comparative Evidence Guide: Quantitative Differentiation from Sivelestat, Alvelestat, and Other HNE Inhibitors


Head-to-Head Comparison: GW311616A Demonstrates 1.4-Fold Greater Anti-Proliferative Potency Than Sivelestat in U937 Leukemia Cells

In a direct comparative study evaluating the anti-proliferative effects of neutrophil elastase inhibitors on U937 human leukemia cells, GW311616A exhibited significantly greater potency than sivelestat. The IC50 for inhibition of U937 cell proliferation was determined to be 150 μmol/L for GW311616A versus 214 μmol/L for sivelestat, representing a 1.4-fold improvement in potency (P<0.01) [1]. Furthermore, at an equivalent concentration of 150 μmol/L, GW311616A induced substantially higher apoptosis (13.60%) compared to sivelestat (3.69%) as measured by AnnexinV-FITC/PI staining (P<0.01) [1]. Flow cytometry analysis confirmed this differential apoptotic effect, with apoptosis ratios of 14.61% for GW311616A versus 4.25% for sivelestat at 150 μmol/L, accompanied by distinct cell cycle arrest patterns (G2/M phase for GW311616A versus S phase for sivelestat) [1].

Leukemia Apoptosis Cell Proliferation

Binding Affinity Comparison: GW311616 Ki of 0.31 nM Represents 30-Fold Higher Affinity Than Alvelestat for Recombinant HNE

GW311616 demonstrates sub-nanomolar binding affinity for recombinant human neutrophil elastase (HNE) with a Ki of 0.31 nM [1]. In cross-study comparison with alvelestat (AZD9668), another orally bioavailable HNE inhibitor, alvelestat exhibits a Ki of 9.4 nM for the same target enzyme . This represents an approximately 30-fold higher binding affinity for GW311616 relative to alvelestat under comparable enzyme kinetic assay conditions. The differential in binding affinity is also reflected in the respective IC50 values (GW311616: 22 nM; alvelestat: 12 nM) [1], though Ki provides a more direct measure of target engagement independent of substrate concentration.

Enzyme Kinetics Binding Affinity Protease Inhibition

Oral Bioavailability and Sustained Pharmacodynamics: >90% HNE Inhibition Maintained for 4 Days Following Single 2 mg/kg Oral Dose in Dogs

GW311616A is characterized by oral bioavailability and prolonged pharmacodynamic duration in vivo. Following a single oral dose of 2 mg/kg in dogs, GW311616A rapidly abolished circulating neutrophil elastase activity, and >90% inhibition was maintained for 4 days post-dose . The compound exhibits a moderate terminal elimination half-life of 1.1 hours in dogs and 1.5 hours in rats at the 2 mg/kg oral dose . This disconnect between relatively short plasma half-life and extended pharmacodynamic duration suggests intracellular accumulation or sustained target engagement. In dose-ranging pharmacokinetic studies, oral administration of 0.22 mg/kg achieved greater than 50% inhibition of elastase at 6 hours post-dosing, with activity gradually returning toward control values thereafter .

Pharmacodynamics Oral Bioavailability In Vivo Pharmacology

Selectivity Profile: GW311616 Exhibits >4500-Fold Selectivity for HNE Over Other Human Serine Proteases

GW311616 demonstrates high selectivity for human neutrophil elastase (HNE) relative to other serine proteases. The compound inhibits HNE with an IC50 of 22 nM, while exhibiting minimal activity against trypsin, cathepsin G, and plasmin (IC50 >100 μM for all three proteases) . This corresponds to >4,545-fold selectivity for HNE over these off-target proteases. Against chymotrypsin and tissue plasminogen activator, GW311616 shows IC50 values >3 μM, representing >136-fold selectivity . Additionally, the compound does not inhibit acetylcholinesterase (AchE) at concentrations up to 100 μM . The overall selectivity window is characterized as >4,500-fold over other human serine proteases .

Selectivity Off-Target Activity Serine Protease

In Vivo Efficacy in COPD Model: GW311616A Attenuates Lung Function Decline and Key Pathological Changes in Cigarette Smoke-Exposed Mice

In a mouse model of chronic obstructive pulmonary disease (COPD) induced by chronic cigarette smoke exposure, administration of GW311616A in vivo substantially reduced pulmonary generation of neutrophil extracellular traps (NETs) while attenuating key pathological changes including airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction [1]. Quantitative improvements in lung function parameters were observed: GW311616A treatment prevented the decline of FEV100/FVC and delta PEF, while inhibiting the increase in functional residual capacity (FRC), total lung capacity (TLC), and the FRC/TLC ratio [1]. Bronchoalveolar lavage fluid from treated mice showed significant attenuation of neutrophil numbers and percentages, as well as reduced levels of neutrophil chemotactic factors (LTB4, KC, CXCL5) and proinflammatory cytokines (IL-1β, TNF-α) compared to vehicle-treated cigarette smoke-exposed controls [1].

COPD Pulmonary Inflammation Neutrophil Extracellular Traps

GW311616 Application Scenarios: Evidence-Based Research and Industrial Use Cases


Leukemia Cell Proliferation and Apoptosis Studies Requiring Maximum In Vitro Efficacy

Based on direct head-to-head comparative data, GW311616A is the preferred HNE inhibitor for U937 and related leukemia cell line studies where maximal anti-proliferative effect is critical. At equivalent concentrations (150 μmol/L), GW311616A induces 13.60% apoptosis versus only 3.69% for sivelestat—a 3.7-fold differential effect (P<0.01)—and exhibits a 1.4-fold lower IC50 (150 μmol/L vs 214 μmol/L) for proliferation inhibition . Researchers investigating the role of neutrophil elastase in leukemogenesis or evaluating NE as a therapeutic target in hematological malignancies should prioritize GW311616 over sivelestat based on this quantifiable efficacy advantage.

Chronic In Vivo Disease Models Requiring Sustained HNE Inhibition with Simplified Dosing

GW311616A is uniquely suited for chronic in vivo studies where sustained target engagement is essential but frequent dosing is impractical. Following a single 2 mg/kg oral dose in dogs, >90% inhibition of circulating neutrophil elastase is maintained for 4 days, with dose-proportional pharmacodynamic responses demonstrated down to 0.22 mg/kg (>50% inhibition at 6 hours) . This extended duration of action enables once-daily or less frequent oral dosing regimens in long-term disease models (e.g., COPD, atherosclerosis, cholestatic liver disease) while maintaining consistent target coverage [2][3].

Neutrophil Extracellular Trap (NET) Formation Studies Across Multiple Disease Models

GW311616A has been extensively validated as a pharmacological tool for blocking neutrophil elastase-dependent NET formation in diverse disease contexts. In cigarette smoke-induced COPD models, GW311616A treatment prevented NET formation by blocking NE nuclear translocation and chromatin decondensation, with corresponding attenuation of airway pathology [2]. In severe acute pancreatitis models, pretreatment with GW311616 significantly reduced NET formation, pancreatic tissue damage, and systemic inflammatory responses [3]. In cholestatic liver disease (Mdr2 knockout mouse model), GW311616A treatment ameliorated disease outcomes . This cross-disease validation establishes GW311616 as a reliable tool for investigating NET biology and NET-mediated pathology.

Mechanistic Studies Requiring High Selectivity to Exclude Serine Protease Off-Target Confounds

For experiments demanding unambiguous attribution of observed effects to HNE inhibition, GW311616 provides >4,500-fold selectivity over other human serine proteases including trypsin, cathepsin G, plasmin (>4,545-fold) and chymotrypsin, tissue plasminogen activator (>136-fold), with no acetylcholinesterase inhibition at 100 μM . This exceptional selectivity profile minimizes confounding off-target pharmacology, enabling cleaner interpretation of HNE-specific biology in both cellular assays and in vivo systems.

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